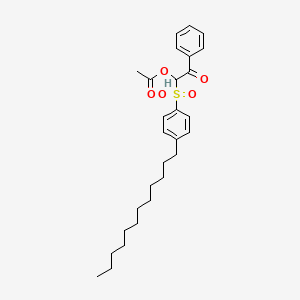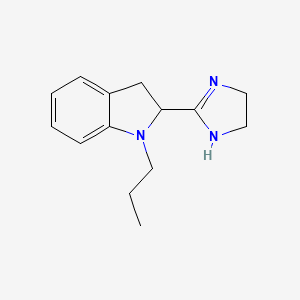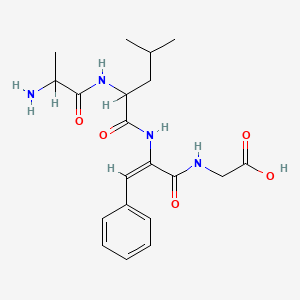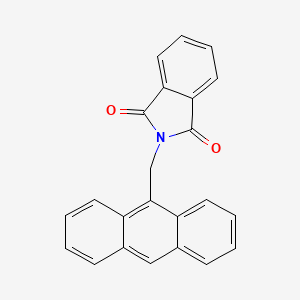
((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the benzoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromine atom: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions.
Acetylation: Acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反応の分析
Types of Reactions
((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution may yield various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, ((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of ((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
類似化合物との比較
Similar Compounds
Benzoquinoline derivatives: Compounds with similar benzoquinoline cores but different substituents.
Bromo-hydroxy compounds: Compounds with bromine and hydroxyl groups in similar positions.
Acetyloxy derivatives: Compounds with acetyloxy groups attached to different core structures.
Uniqueness
The uniqueness of ((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
103667-13-6 |
|---|---|
分子式 |
C17H16BrNO5 |
分子量 |
394.2 g/mol |
IUPAC名 |
[(7R,8S,9R,10S)-10-acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo[f]quinolin-9-yl] acetate |
InChI |
InChI=1S/C17H16BrNO5/c1-8(20)23-16-13-10-4-3-7-19-12(10)6-5-11(13)15(22)14(18)17(16)24-9(2)21/h3-7,14-17,22H,1-2H3/t14-,15+,16-,17-/m0/s1 |
InChIキー |
QAUSLQXCZOKLDM-YVSFHVDLSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@H]([C@@H](C2=C([C@@H]1OC(=O)C)C3=C(C=C2)N=CC=C3)O)Br |
正規SMILES |
CC(=O)OC1C(C(C2=C(C1OC(=O)C)C3=C(C=C2)N=CC=C3)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



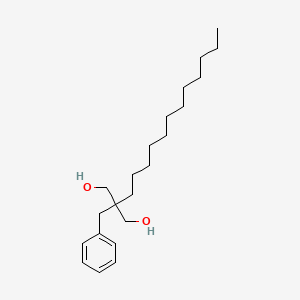

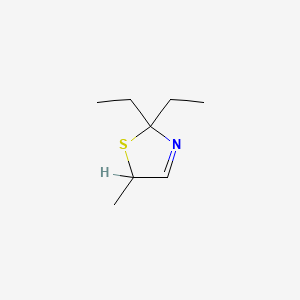
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)


propanedioate](/img/structure/B14337880.png)
![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
